6-fluoro-7-methoxyisoquinolin-1(2H)-one
Overview
Description
6-fluoro-7-methoxyisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable isoquinoline derivative.
Fluorination: Introduce the fluorine atom at the 6-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: Introduce the methoxy group at the 7-position using a methoxylating agent like dimethyl sulfate or methanol in the presence of a base.
Cyclization: Form the isoquinolin-1(2H)-one core through cyclization reactions, possibly using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride (NaH) or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups like amino or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxyisoquinolin-1(2H)-one would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-fluoroisoquinolin-1(2H)-one: Lacks the methoxy group, which can affect its chemical properties and applications.
7-methoxyisoquinolin-1(2H)-one: Lacks the fluorine atom, which can influence its reactivity and biological activity.
Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
6-fluoro-7-methoxyisoquinolin-1(2H)-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical stability, reactivity, and potential biological activities compared to its unsubstituted or singly substituted counterparts.
Properties
IUPAC Name |
6-fluoro-7-methoxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXDNPRKLJXPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC(=O)C2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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